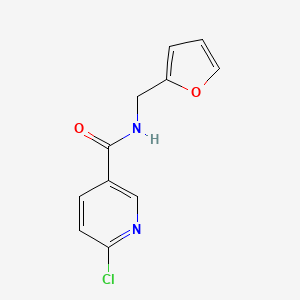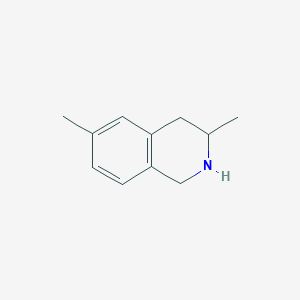
6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(furan-2-ylmethyl)nicotinamide is a chemical compound with the molecular formula C11H9ClN2O2 It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 6th position and a furan-2-ylmethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(furan-2-ylmethyl)nicotinamide typically involves the following steps:
Chlorination: The starting material, nicotinamide, is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Furan-2-ylmethylation: The chlorinated nicotinamide is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-(furan-2-ylmethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(furan-2-ylmethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(furan-2-ylmethyl)nicotinamide involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and furan ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloronicotinamide: Lacks the furan-2-ylmethyl group, making it less versatile in terms of chemical reactivity.
N-(Furan-2-ylmethyl)nicotinamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.
Uniqueness
6-Chloro-N-(furan-2-ylmethyl)nicotinamide is unique due to the presence of both the chlorine atom and the furan-2-ylmethyl group. This dual substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-4-3-8(6-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
YXLWMMZQKYJVPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C2=CN=C(C=C2)Cl |
Löslichkeit |
>35.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B13359495.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359497.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B13359509.png)
![(3S,4R)-4-[(3,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13359512.png)

![1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B13359524.png)
![5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1,3(13),4(11),6(10),7,14,16(23),18(22),19-nonaene](/img/structure/B13359528.png)
![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359535.png)

![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)
